5-chloro-N-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
5-Chloro-N-(4-methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a thiophene moiety, and a carboxamide group. It is of significant interest in medicinal chemistry due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized via the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of Chlorine: Chlorination of the benzofuran ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine, such as 4-methoxyaniline.
Incorporation of Thiophene Moiety: The thiophene moiety is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carboxamide group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones from the thiophene moiety.
Reduction Products: Amines from the reduction of the carboxamide group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-(4-methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Due to its unique structural properties, it is explored for use in organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and receptors involved in inflammatory pathways.
Pathways Involved: The compound may inhibit the activity of certain enzymes, leading to reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-(4-methoxyphenyl)-2-methylbenzamide: Similar structure but lacks the thiophene moiety.
3-Methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide: Similar structure but lacks the chloro and methoxyphenyl groups.
Uniqueness
The presence of both the thiophene moiety and the benzofuran ring in 5-chloro-N-(4-methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide makes it unique. This combination of functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C22H18ClNO3S |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
5-chloro-N-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H18ClNO3S/c1-14-19-12-15(23)5-10-20(19)27-21(14)22(25)24(13-18-4-3-11-28-18)16-6-8-17(26-2)9-7-16/h3-12H,13H2,1-2H3 |
InChI Key |
UDABJJKNEONRDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(CC3=CC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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